molecular formula C17H11Cl2N3O2 B12214809 1-(3-chlorophenyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(3-chlorophenyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B12214809
M. Wt: 360.2 g/mol
InChI Key: QBLCZFRNWKNBBY-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a dihydropyridazine core with chlorophenyl groups attached, making it an interesting subject for research in medicinal chemistry and other scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the reaction of appropriate chlorophenyl derivatives with a dihydropyridazine precursor. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or other transition metal catalysts. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(3-chlorophenyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine: Known for its use in the synthesis of trazodone.

    1-{3-[3-(4-chlorophenyl)propoxy]propyl}piperidine: Studied for its effects on histamine receptors.

Uniqueness

1-(3-chlorophenyl)-N-(4-chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its dihydropyridazine core and dual chlorophenyl groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C17H11Cl2N3O2

Molecular Weight

360.2 g/mol

IUPAC Name

1-(3-chlorophenyl)-N-(4-chlorophenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C17H11Cl2N3O2/c18-11-4-6-13(7-5-11)20-17(24)16-15(23)8-9-22(21-16)14-3-1-2-12(19)10-14/h1-10H,(H,20,24)

InChI Key

QBLCZFRNWKNBBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CC(=O)C(=N2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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